

# Tenuifolside C CAS number and molecular weight

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## Compound of Interest

Compound Name: Tenuifolside C

Cat. No.: B150596

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## An In-depth Technical Guide to Tenuifolside C

This technical guide provides a comprehensive overview of **Tenuifolside C**, a natural compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, relevant experimental methodologies, and known signaling pathway interactions.

## Core Compound Identification

**Tenuifolside C** is a terpenoid compound that has been identified in plant species such as *Polygala tenuifolia* and *Polygala glomerata*[1]. Its fundamental chemical identifiers are crucial for accurate research and sourcing.

Identifier	Value	Source
CAS Number	139726-37-7	[1][2]
Molecular Formula	C <sub>35</sub> H <sub>44</sub> O <sub>19</sub>	[1][2]
Molecular Weight	768.718 g/mol	[1][2]

## Physicochemical Properties and Analogs

**Tenuifolside C** belongs to a class of related compounds, known as tenuifolisides, which share structural similarities but differ in their specific chemical moieties. A comparison with its analogs

provides context for structure-activity relationship studies.

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Tenuifolside A	139726-35-5	C <sub>31</sub> H <sub>38</sub> O <sub>17</sub>	682.6
Tenuifolside B	139726-36-6	C <sub>30</sub> H <sub>36</sub> O <sub>17</sub>	668.6
Tenuifolside C	139726-37-7	C <sub>35</sub> H <sub>44</sub> O <sub>19</sub>	768.718
Tenuifolside D	139726-38-8	C <sub>18</sub> H <sub>24</sub> O <sub>9</sub>	384.4

## Experimental Protocols

The isolation, identification, and functional characterization of **Tenuifolside C** and related compounds involve a variety of sophisticated experimental techniques.

### 1. Compound Isolation and Purification:

A common procedure for extracting and isolating compounds from their natural source, such as the dried roots of *P. tenuifolia*, involves the following steps[3]:

- **Extraction:** The dried plant material is extracted multiple times with a solvent like methanol under reflux conditions.
- **Partitioning:** The resulting extract is suspended in water and partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to yield different fractions.
- **Chromatography:** The water layer is passed through a Diaion HP-20 column and eluted with a gradient of methanol in water to obtain further fractions[3]. Final purification is typically achieved through repeated column chromatography.

### 2. Structural Identification and Analysis:

The precise chemical structure of the isolated compounds is determined using a combination of analytical methods:

- Purity Analysis: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) is used to assess the purity of the compound, which is typically in the range of 95% to 99%[\[2\]](#).
- Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, COSY, HMQC, and HMBC) are employed for the definitive identification and structural characterization of the molecule[\[2\]](#)[\[3\]](#).

### 3. In Vitro Anti-inflammatory Activity Assay:

The biological activity of **Tenuifolside C** and its analogs is often assessed by their ability to modulate inflammatory responses in cell-based assays. A representative protocol for measuring pro-inflammatory cytokine production is as follows[\[3\]](#):

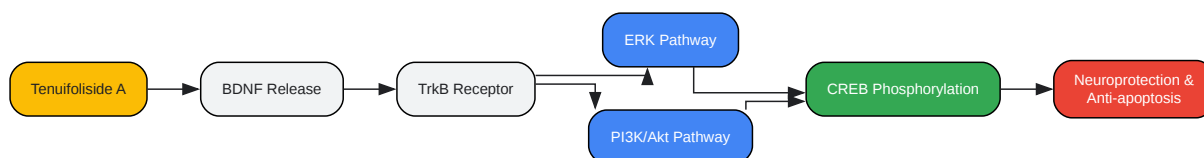
- Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI 1640 medium supplemented with 5% FBS.
- Cell Treatment: BMDCs are seeded in 48-well plates at a density of  $1 \times 10^5$  cells/0.5 mL and treated with the test compound at a specified concentration for 1 hour.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) from *Salmonella minnesota* at a concentration of 10 ng/mL.
- Cytokine Measurement: After 18 hours of incubation, the culture supernatants are collected. The concentrations of murine Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[\[3\]](#).

## Signaling Pathways and Molecular Mechanisms

While direct studies on the signaling pathways of **Tenuifolside C** are limited in the provided search results, research on related compounds from *Polygala tenuifolia*, such as Tenuifolside A and Tenuifolin, offers insights into the potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in neuroprotection and inflammation[\[4\]](#)[\[5\]](#)[\[6\]](#).

BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway:

Tenuifolside A has demonstrated neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase B (TrkB) receptor, which in turn stimulates the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways. This cascade leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity[4].

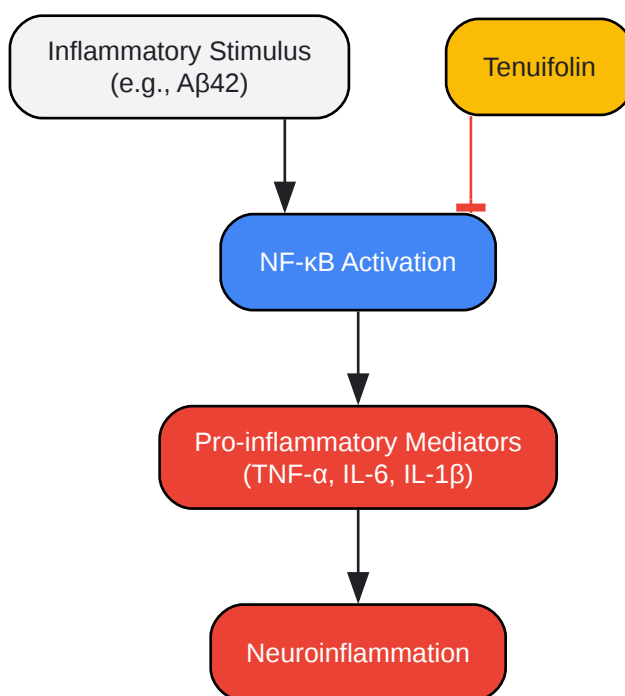


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Tenuifolside A-mediated neuroprotective signaling cascade.

NF- $\kappa$ B Signaling Pathway:

Tenuifolin, another compound from *Polygala tenuifolia*, has been shown to attenuate neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway[6]. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .



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Inhibition of the NF-κB inflammatory pathway by Tenuifolin.

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